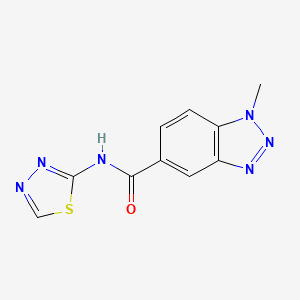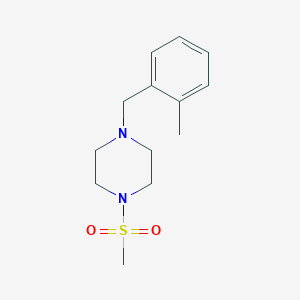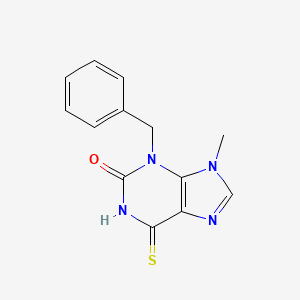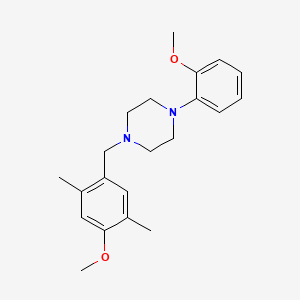![molecular formula C17H18N2O2 B5708621 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine, also known as FAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FAPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. This compound has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in lab experiments is its wide range of pharmacological activities. This compound has been shown to exhibit significant anticonvulsant, antidepressant, anxiolytic, antipsychotic, and anti-inflammatory activities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine. One of the areas of research could be the development of this compound analogs with improved pharmacological properties. Another area of research could be the study of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's could be explored. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine involves the reaction of 1-(2-furyl)-3-(4-phenylpiperazin-1-yl)prop-2-en-1-one with acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 238-240°C.
Applications De Recherche Scientifique
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit significant anticonvulsant, antidepressant, and anxiolytic activities in animal models. This compound has also been studied for its potential as an antipsychotic and anti-inflammatory agent.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(9-8-16-7-4-14-21-16)19-12-10-18(11-13-19)15-5-2-1-3-6-15/h1-9,14H,10-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYYXUIUCAFEIC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
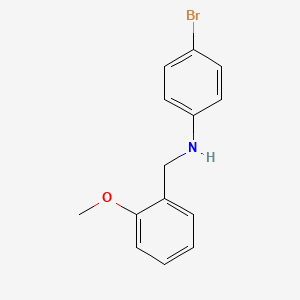

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)

